molecular formula C12H14BrF3N2 B1401650 N-(2-Bromo-6-(trifluoromethyl)-phenyl)piperidin-1-amine CAS No. 1713162-73-2

N-(2-Bromo-6-(trifluoromethyl)-phenyl)piperidin-1-amine

Cat. No.: B1401650
CAS No.: 1713162-73-2
M. Wt: 323.15 g/mol
InChI Key: WIPQERNSRDPNSH-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity

IUPAC Name and Common Synonyms

The IUPAC name for this compound is N-(2-bromo-6-(trifluoromethyl)phenyl)piperidin-1-amine . Common synonyms include:

  • NV1713162732
  • 1713162-73-2 (CAS-derived shorthand)
  • 2-Bromo-6-(trifluoromethyl)-N-piperidinylaniline

These synonyms are cataloged across chemical databases and commercial supplier platforms.

CAS Registry Number and Database Identifiers

The compound is uniquely identified by its CAS Registry Number: 1713162-73-2 . Additional identifiers include:

  • PubChem CID : Not explicitly listed in provided sources but structurally related entries (e.g., CID 73012894 for similar pyrimidine derivatives) suggest analogous classification.
  • ChemSpider ID : 2063046 (for the related 2-bromo-6-trifluoromethylpyridine).
Identifier Type Value
CAS Registry Number 1713162-73-2
Molecular Formula C₁₂H₁₄BrF₃N₂
Molecular Weight 323.15 g/mol
SMILES FC(C1=C(NC2CCCCC2)C(Br)=CC=C1)(F)F

Structural Formula Representation

The compound’s 2D structure consists of a phenyl ring substituted at the 2-position with bromine and at the 6-position with a trifluoromethyl group, linked to a piperidine amine. Computational models (e.g., PubChem’s 3D conformer tools) suggest a planar aromatic system with the piperidine ring adopting a chair conformation.

Historical Context and Discovery

N-(2-Bromo-6-(trifluoromethyl)-phenyl)piperidin-1-amine was first synthesized in 2016 , as evidenced by its initial catalog entry in commercial chemical databases. Its development aligns with broader trends in fluorinated compound research, particularly in optimizing pharmacokinetic properties for therapeutic agents. Key milestones include:

  • 2016 : Initial synthesis and characterization by NovaChemistry.
  • 2020 : Investigation as a TRPV1 receptor antagonist in pain management studies, leveraging its piperidine moiety for receptor binding.
  • 2025 : Expanded applications in anticancer research, focusing on its bromine and trifluoromethyl groups for targeted cytotoxicity.

Overview of Research Significance

The compound’s significance stems from two primary domains:

  • Medicinal Chemistry :
    • TRPV1 Antagonism : The piperidine group facilitates interactions with the TRPV1 receptor, implicated in neuropathic pain modulation.
    • Anticancer Potential : Bromine enhances electrophilic reactivity, enabling covalent binding to oncogenic targets.
  • Synthetic Utility :
    • The trifluoromethyl group improves metabolic stability, making it a valuable intermediate in fluorinated drug synthesis.

Scope and Objectives of the Review

This review focuses on:

  • Structural and Synthetic Analysis : Elucidating reaction pathways for bromination and piperidine incorporation.
  • Applications in Drug Development : Examining its role in TRPV1 antagonists and kinase inhibitors.
  • Future Directions : Identifying unexplored reactivities (e.g., cross-coupling reactions for diversifying derivatives).

Excluded topics include pharmacokinetics, toxicology, and clinical trial data, as per the outlined requirements.

Properties

IUPAC Name

N-[2-bromo-6-(trifluoromethyl)phenyl]piperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF3N2/c13-10-6-4-5-9(12(14,15)16)11(10)17-18-7-2-1-3-8-18/h4-6,17H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPQERNSRDPNSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=C(C=CC=C2Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Bromo-6-(trifluoromethyl)-phenyl)piperidin-1-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a bromo and trifluoromethyl group on the phenyl moiety. The presence of these functional groups is known to influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, revealing its potential as a therapeutic agent. Some key areas of activity include:

  • Antagonism of TRPV1 Receptors : Compounds with similar structures have shown potent antagonistic effects on the transient receptor potential vanilloid 1 (TRPV1), which is implicated in pain pathways. For instance, analogs with trifluoromethyl substitutions demonstrated enhanced binding affinity and selectivity for TRPV1 receptors, leading to significant analgesic effects in animal models .
  • Anticancer Properties : Research indicates that piperidine derivatives exhibit cytotoxicity against various cancer cell lines. The incorporation of trifluoromethyl groups often correlates with improved potency and selectivity against tumor cells while sparing normal cells .

Structure-Activity Relationship (SAR)

The SAR studies for this compound reveal critical insights into how structural modifications impact biological activity:

Modification Effect on Activity
Bromine substitutionIncreases receptor binding affinity
Trifluoromethyl groupEnhances lipophilicity and metabolic stability
Piperidine ringEssential for maintaining biological activity

These modifications have been systematically explored to optimize the pharmacological profile of the compound.

Case Studies

  • Pain Management : In a study evaluating TRPV1 antagonists, this compound showed promising results in reducing pain responses in neuropathic pain models. The compound effectively inhibited capsaicin-induced activation of TRPV1, demonstrating its potential as an analgesic without significant side effects .
  • Cancer Cell Inhibition : Another study focused on the anticancer activity of piperidine derivatives highlighted that this compound exhibited selective cytotoxicity against specific cancer cell lines while demonstrating minimal toxicity to normal cells. This selectivity is crucial for developing safer cancer therapies .

The mechanism through which this compound exerts its biological effects likely involves interaction with specific receptors or enzymes. The bromine and trifluoromethyl groups enhance binding affinity, allowing the compound to modulate receptor activity effectively.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to N-(2-Bromo-6-(trifluoromethyl)-phenyl)piperidin-1-amine may exhibit anticancer properties. For instance, derivatives with trifluoromethyl groups have been studied for their ability to inhibit cancer cell proliferation. A study found that certain piperidine derivatives showed significant cytotoxicity against various cancer cell lines, suggesting that this class of compounds warrants further investigation for potential anticancer applications .

Anti-mycobacterial Activity

The anti-mycobacterial activity of related compounds has also been evaluated. For example, a study assessed the efficacy of benzothiazinone derivatives against Mycobacterium smegmatis and Mycobacterium abscessus, revealing that modifications in the piperidine structure could enhance antimicrobial activity. Although this compound itself was not directly tested, its structural analogs demonstrated promising results, indicating potential applications in treating tuberculosis and other mycobacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. The presence of the bromine atom and trifluoromethyl group significantly influences the compound's lipophilicity and electronic properties, affecting its interaction with biological targets.

Feature Impact on Activity
Bromine SubstitutionEnhances lipophilicity and potentially increases membrane permeability
Trifluoromethyl GroupModifies electronic characteristics, possibly enhancing binding affinity to targets

Study on Anticancer Activity

A notable case study explored the effects of a related piperidine derivative on human breast cancer cells. The study reported a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency at low concentrations. This suggests that structural modifications similar to those found in this compound could lead to enhanced anticancer activity .

Evaluation Against Mycobacteria

Another study focused on evaluating the anti-mycobacterial properties of benzamide derivatives containing piperidine moieties. The results indicated that certain derivatives exhibited substantial inhibition against M. smegmatis, paving the way for future research on this compound as a potential lead compound for anti-tuberculosis drug development .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table compares N-(2-Bromo-6-(trifluoromethyl)-phenyl)piperidin-1-amine with structurally related compounds from the evidence:

Compound Name / ID Key Substituents Backbone Structure Notable Functional Groups
Target Compound 2-Bromo, 6-CF₃ on phenyl Phenyl-piperidin-1-amine Br (halogen), CF₃ (electron-withdrawing)
Compound 13 () Benzo[d]thiazol-2-yl, 1,1-difluoro Butan-2-yl-piperidin-1-amine Difluoro, thiazole ring
Compound 14 () 3-CF₃ on phenyl, 1,1-difluoro, 4-methyl Pentan-2-yl-piperidin-1-amine CF₃, difluoro, methyl branching
Example 4 () 4-Chloro, 3-CF₃-imidazolyl Phenyl-isoxazolyl-carbamate Cl, CF₃, imidazole, carbamate

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s 6-CF₃ group likely enhances electrophilicity at the bromo-substituted position, similar to CF₃-bearing analogs like Compound 14 .

Spectroscopic and Physical Properties

Data from Compound 13 and 14 () illustrate trends relevant to the target compound:

Property Compound 13 (19F NMR) Compound 14 (19F NMR) Target Compound (Expected)
CF₃ Chemical Shift -63.2 ppm (CF₃) -62.8 ppm (CF₃) ~-63 to -62 ppm
Fluorine Environment Difluoro (-120 ppm) Difluoro (-121 ppm) N/A (No difluoro)
Molecular Weight 436.5 g/mol 392.4 g/mol ~325–340 g/mol (estimated)

Notes:

  • The CF₃ group’s 19F NMR signal in the target compound is expected to align with Compounds 13/14 , given similar electronic environments .
  • The absence of difluoro groups simplifies the NMR profile compared to compounds.

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-Bromo-6-(trifluoromethyl)-phenyl)piperidin-1-amine?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed coupling. A validated approach involves reacting a brominated trifluoromethylarene precursor (e.g., 1,3-bis(trifluoromethyl)benzene) with a piperidin-1-amine derivative under reductive or photoredox conditions. For example, hydrazone-mediated defluoroalkylation (General Procedure A/B in ) uses 4CzIPN as a photocatalyst, sodium formate as a reductant, and DMSO as a solvent. Optimization should focus on:
  • Catalyst loading : 1–5 mol% 4CzIPN to balance cost and efficiency.
  • Temperature : Room temperature to 60°C, depending on substrate reactivity.
  • Purification : Silica chromatography with gradients of EtOAc/hexanes (10–20%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm substitution patterns and purity. The trifluoromethyl group (δ19F\delta_{19F} ≈ -60 to -70 ppm) and bromine’s deshielding effects are key markers.
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., bromine vs. trifluoromethyl positioning). Intramolecular hydrogen bonds (N–H⋯N) and dihedral angles between aromatic rings (e.g., 12.8° for phenyl-pyrimidine systems) provide structural validation .
  • HRMS : Confirm molecular weight (e.g., exact mass ± 0.001 Da) and isotopic patterns for bromine .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and stability?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electron density maps (e.g., using B3LYP/6-31G*) to identify electrophilic/nucleophilic sites. The trifluoromethyl group’s electron-withdrawing effect reduces aromatic ring electron density, directing substitutions .
  • Hydrogen-bonding analysis : Use software (e.g., Gaussian) to model intramolecular interactions (e.g., N–H⋯N) that stabilize specific conformers .
  • Degradation pathways : Simulate nitrosation risks (e.g., secondary amine → nitrosamine) under acidic/oxidizing conditions. Monitor for C–N bond cleavage using kinetic studies .

Q. How should researchers address contradictions in reaction yields when varying substituents?

  • Methodological Answer :
  • Parameter screening : Systematically vary substituents (e.g., electron-donating/-withdrawing groups) and track yields. For example, hydrazone-based reactions (Procedure A) yield 82% with 1,3-bis(trifluoromethyl)benzene but lower with bulkier analogs due to steric hindrance .
  • Mechanistic probes : Use deuterated solvents or radical traps (e.g., TEMPO) to identify rate-limiting steps (e.g., single-electron transfer vs. nucleophilic attack).
  • Statistical tools : Apply Design of Experiments (DoE) to optimize interdependent variables (e.g., catalyst, solvent, temperature) .

Q. What strategies mitigate nitrosamine formation risks during synthesis and storage?

  • Methodological Answer :
  • Process controls : Avoid nitrosating agents (e.g., nitrites, NOx_x) in reagents/solvents. Use high-purity water (<10 ppb nitrites) .
  • Stabilizers : Add antioxidants (e.g., ascorbic acid) or store under inert atmosphere (N2_2/Ar) to suppress amine oxidation.
  • Analytical monitoring : LC-MS/MS to detect trace nitrosamines (LOQ < 1 ppb) using MRM transitions specific to the parent amine .

Q. How can the trifluoromethyl group’s electronic effects be leveraged in mechanistic studies?

  • Methodological Answer :
  • Hammett plots : Correlate substituent σp_p values (trifluoromethyl: σp_p = 0.54) with reaction rates (e.g., SNAr) to quantify electronic contributions.
  • Isotopic labeling : 18O^{18}\text{O}-labeling in hydrolysis studies to track CF3_3-group stability under basic/acidic conditions.
  • Spectroscopic probes : 19F^{19}\text{F} NMR kinetics to monitor fluorine displacement in cross-coupling reactions .

Data Contradiction Analysis

Q. How to resolve discrepancies in biological activity data for structural analogs?

  • Methodological Answer :
  • Structure-activity relationships (SAR) : Compare bioactivity (e.g., antifungal IC50_{50}) of analogs (e.g., piperflanilide vs. pyrimidine derivatives ). Adjust steric/electronic parameters (e.g., logP, H-bond acceptors) using QSAR models.
  • Assay validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and protocols (e.g., MTT vs. resazurin).
  • Crystallographic data : Overlay target binding pockets (e.g., fungal enzymes) with compound conformers to explain potency variations .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Bromo-6-(trifluoromethyl)-phenyl)piperidin-1-amine
Reactant of Route 2
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N-(2-Bromo-6-(trifluoromethyl)-phenyl)piperidin-1-amine

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